molecular formula C84 B1180186 Fullerene-C84 CAS No. 135113-16-5

Fullerene-C84

Cat. No. B1180186
CAS RN: 135113-16-5
M. Wt: 1008.9 g/mol
InChI Key:
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Description

Fullerene-C84 is a molecule made up of 84 carbon atoms arranged in a series of interlocking hexagons and pentagons, forming a structure that looks similar to a rugby ball .


Synthesis Analysis

The synthesis of Fullerene-C84 involves the use of single crystal X-ray analysis of C84 . The synthesis of the C84 fullerene-related hydrocarbon C84H42 has also been reported, which possesses more than 83% of the C84 fullerene connectivity .


Molecular Structure Analysis

The molecular structure of Fullerene-C84 is made up of 84 carbon atoms arranged in a series of interlocking hexagons and pentagons . The structure is similar to a rugby ball .


Chemical Reactions Analysis

Fullerene-C84 undergoes various chemical reactions. For instance, it has been shown to undergo reactions of nucleophilic and radical addition and cyclo-addition .


Physical And Chemical Properties Analysis

Fullerene-C84 exhibits unique physical and chemical properties. For instance, it has been used in the fabrication of field-effect transistors, exhibiting n-channel normally-on depletion-type FET characteristics .

Scientific Research Applications

Voltage-Gated Sodium Channel Blocker

Fullerene-C84 has been designed to specifically block voltage-gated sodium channels. This application is significant in the treatment of ion channel-related diseases such as epilepsy and chronic pain. A C84 fullerene derivative, with lysine residues attached, mimics the functions of μ-conotoxin, a peptide from cone snail venom, and selectively binds to the bacterial voltage-gated sodium channel (Na v Ab) over a potassium channel (Kv1.3). This specificity could lead to new drug leads .

Antiviral Applications

The antiviral potential of Fullerene-C84 is notable, particularly in the inhibition of HIV protease. This application is crucial for developing treatments for HIV/AIDS, as fullerenes can bind to and inhibit the activity of the virus’s protease, preventing it from maturing and replicating .

Cancer Therapy

In cancer therapy, Fullerene-C84’s small size allows it to exhibit an enhanced permeability and retention effect in tumor masses. It acts as a free radical sponge, decreasing the concentration of reactive oxygen species (ROS) without being consumed, which is beneficial in reducing oxidative stress in cancerous tissues .

Biosensing and Medical Diagnostics

Fullerene-C84 derivatives are used in biosensing and medical diagnostics. They are employed in various diagnostic contexts, including medication administration, bioimaging, disease-specific detection, and biosensing methods. This versatility is due to their unique physical and chemical properties .

Nanoelectronics

The electronic properties of Fullerene-C84 have been harnessed in the fabrication of fullerene field-effect transistors (FETs). C84 FETs exhibit high mobility and are characterized as n-channel normally-on depletion-type FETs. This application is pivotal for the advancement of nanoelectronic devices .

Mechanism of Action

Target of Action

Fullerene-C84, like other fullerenes, primarily interacts with biological systems at the molecular levelIt has been suggested that fullerene-c84 can interact with various biological targets, including proteins, dna, and cellular membranes .

Mode of Action

The mode of action of Fullerene-C84 is complex and multifaceted. It is believed to interact with its targets through various mechanisms, including π-π stacking interactions, hydrophobic interactions, and charge transfer . For instance, in the case of metallofullerenes, the encapsulated metal atoms can induce charge transfer to the fullerene cage .

Biochemical Pathways

For example, some fullerenes can act as antioxidants, neutralizing harmful free radicals and thereby protecting cells from oxidative stress .

Pharmacokinetics

The pharmacokinetics of Fullerene-C84, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-understood. Fullerenes are known to have poor water solubility, which can limit their bioavailability. Functionalization of the fullerene surface can improve its solubility and thus its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Fullerene-C84’s action depend on its specific interactions with biological targets. For example, if Fullerene-C84 acts as an antioxidant, it could protect cells from oxidative damage, potentially preventing or mitigating diseases associated with oxidative stress .

Action Environment

The action, efficacy, and stability of Fullerene-C84 can be influenced by various environmental factors. For example, the presence of other molecules can affect the compound’s interactions with its targets. Additionally, factors such as temperature and pH can influence the compound’s stability and activity .

Safety and Hazards

Fullerene-C84 may cause serious eye irritation and may cause respiratory irritation . It is recommended to use personal protective equipment and avoid dust formation .

Future Directions

Fullerene-C84 has shown potential in various applications. For instance, it has been used in the fabrication of field-effect transistors . Moreover, it has been suggested that Fullerene-C84 could serve as a structural template from which potent compounds can be designed for the targeting of mammalian Nav channels .

properties

InChI

InChI=1S/C84/c1-2-26-29-9-11-36-39-16-18-42-44-22-21-43-41-14-13-35-32-7-5(27-25(1)61(26)73-74(62(27)32)77(67(35)41)81(70(43)44)78(68(39)42)75(73)64(29)36)51-6-8-33-38-15(55(13)53(7)8)17-45-46-23(59(21)57(14)17)24-48-47-20(58(18)60(22)24)19-40-37-12(54(11)56(16)19)10-34-30-4(50(2)52(9)10)3(49(1)51)28-31(6)65(33)79-76(63(28)30)80(66(34)37)83(71(40)47)84(72(46)48)82(79)69(38)45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRWAZOLUJHNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C3C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C(C1=C1C(=C36)C(=C7%10)C(=C%11%14)C(=C%18%15)C1=C%22%19)C1=C2C2=C4C3=C4C5=C8C5=C6C9=C%12C7=C8C%13=C%16C9=C%10C%17=C%20C%11=C%12C%21=C1C1=C2C2=C3C3=C%13C%14=C2C1=C%12C1=C%14C2=C(C%10=C%111)C9=C8C1=C2C%13=C(C5=C43)C6=C71
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the molecular formula and weight of Fullerene C84?

A1: Fullerene C84 has the molecular formula C84, indicating it is composed of 84 carbon atoms. Its molecular weight is approximately 1008.7 g/mol.

Q2: What are the key spectroscopic characteristics of Fullerene C84?

A2: Fullerene C84 has been characterized using various spectroscopic techniques, including:- 13C NMR: This technique is crucial in identifying and distinguishing between different isomers of C84. [, , , , , , , , ]. - UV-VIS-NIR: This provides information about electronic transitions and helps identify characteristic absorption bands. [, , , , ].- Infrared Spectroscopy (IR): This reveals information about the vibrational modes of the molecule and can be used to study structural changes. [, ].

Q3: How many isomers of Fullerene C84 exist, and which are the most abundant?

A3: There are 24 possible isomers of C84 that adhere to the Isolated Pentagon Rule (IPR), which states that stable fullerenes have no adjacent pentagons in their structure. The most abundant isomers are D2(IV) (isomer 22) and D2d(II) (isomer 23). [, , , , , ].

Q4: What factors influence the stability of different C84 isomers?

A4: Both thermochemical and kinetic factors contribute to the relative stability of C84 isomers. Thermochemical stability is related to the heat of formation (ΔfH), with lower values indicating higher stability. Kinetic stability, on the other hand, relates to the C-C bond cleavage rates (Pcleav). Isomers with higher bond cleavage rates are less kinetically stable. []. Geometrical factors, such as pentagon and hexagon distortion due to local strain, also play a role in isomer stability. [, ].

Q5: How does the cage structure of C84 influence its properties?

A5: The cage structure of C84 allows it to encapsulate atoms or small molecules, forming endohedral fullerenes. For example, Ho2O@C84, an endohedral fullerene containing a linear Ho-O-Ho cluster, has been synthesized and characterized. The C84 cage affects the properties of the encapsulated cluster and vice versa. [].

Q6: What are the potential applications of Fullerene C84?

A6: Fullerene C84, like other fullerenes, has potential applications in various fields due to its unique electronic and structural properties. Some of these include:- Electronics: C84 can be used in organic electronics, such as organic solar cells and transistors. []- Materials Science: It can be incorporated into composite materials to enhance their properties, such as strength and conductivity. - Biomedicine: Fullerenes have shown potential in biomedical applications, including drug delivery and imaging.

Q7: How does Fullerene C84 behave under high pressure?

A7: Studies using Raman and X-ray scattering have investigated the pressure response of C84. These studies provide insights into the structural changes and phase transitions that occur under high pressure. []

Q8: How is computational chemistry used in understanding Fullerene C84?

A8: Computational methods like Density Functional Theory (DFT) are extensively used to:- Optimize geometries and calculate energies of C84 isomers. [, , , ]- Predict NMR chemical shifts. [, , ]- Study the electronic properties and reactivity of C84. [, , ]- Model nanotube caps derived from C84 structures. []

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